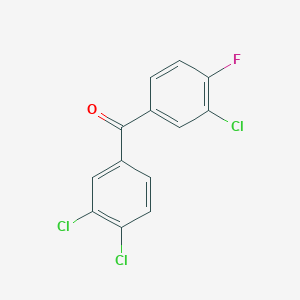

4-Fluoro-3,3',4'-trichlorobenzophenone

Description

4-Fluoro-3,3',4'-trichlorobenzophenone (molecular formula: C₁₃H₆Cl₃FO) is a halogenated benzophenone derivative characterized by a fluorine atom at the 4-position and chlorine atoms at the 3, 3', and 4' positions of its two aromatic rings. Benzophenones are widely utilized as intermediates in pharmaceuticals, agrochemicals, and polymer stabilizers due to their stability and reactivity.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-3-1-7(5-10(9)15)13(18)8-2-4-12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUZWLYEGHDGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,3’,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluorobenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

4-Fluorobenzoyl chloride+3,4-DichlorobenzeneAlCl34-Fluoro-3,3’,4’-trichlorobenzophenone

Industrial Production Methods

In an industrial setting, the synthesis of 4-Fluoro-3,3’,4’-trichlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,3’,4’-trichlorobenzophenone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted benzophenones with various functional groups.

Reduction: 4-Fluoro-3,3’,4’-trichlorobenzhydrol.

Oxidation: 4-Fluoro-3,3’,4’-trichlorobenzoic acid.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

4-Fluoro-3,3',4'-trichlorobenzophenone serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that enhance biological activity. For example, it has been utilized in the synthesis of compounds targeting protozoan infections such as Chagas disease caused by Trypanosoma cruzi. The compound's derivatives have shown promising efficacy with IC50 values in the nanomolar range .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-Fluoro-3,3',4'-trichlorobenzophenone exhibit potent antibacterial and antifungal properties. For instance, compounds derived from this benzophenone have been effective against various strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

Table: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Remarks |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1 | Strong inhibition |

| Compound B | Escherichia coli | 2 | Moderate inhibition |

| Compound C | Fusarium graminearum | 0.05 | Highly effective |

Crop Protection

The compound has been explored for its potential use as a pesticide or herbicide. Its derivatives have shown effective growth-inhibitory activity against various plant pathogens, making them suitable candidates for developing new agricultural chemicals .

Case Study: Efficacy Against Plant Pathogens

In controlled studies, derivatives of 4-Fluoro-3,3',4'-trichlorobenzophenone were tested against Fusarium species. The results indicated a significant reduction in pathogen growth at concentrations as low as 0.05 µg/mL, suggesting its potential as an agricultural fungicide.

Photochemical Properties

Research has highlighted the photochemical properties of 4-Fluoro-3,3',4'-trichlorobenzophenone, particularly its ability to undergo photochemical reduction processes. This property is beneficial for applications in organic photonic devices and sensors .

Table: Photochemical Properties

| Property | Value |

|---|---|

| λ max (nm) | 350 |

| ε max (L·mol⁻¹·cm⁻¹) | 15000 |

| Reduction Efficiency (%) | 41.3 |

Mechanism of Action

The mechanism of action of 4-Fluoro-3,3’,4’-trichlorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions. The fluorine and chlorine substituents influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-fluoro-3,3',4'-trichlorobenzophenone, we compare it with structurally related benzophenones and acetophenones, focusing on substituent effects, physical properties, and stability.

Structural and Physical Properties

*Calculated based on atomic masses. †Predicted using QSPR models.

Substituent Effects on Reactivity and Stability

- Halogen Interactions: The combination of fluorine and chlorine in 4-fluoro-3,3',4'-trichlorobenzophenone creates a balance between electron-withdrawing effects (fluorine) and steric hindrance (chlorine).

- Nitro vs. Chlorine Groups: The nitro group in 4-fluoro-3'-nitrobenzophenone () introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to the chloro-fluoro analog. However, nitro groups may also increase toxicity risks, as seen in related acetophenones .

- Solubility and Stability: Methoxy-substituted analogs (e.g., 3-chloro-4-fluoro-2'-methoxybenzophenone) exhibit improved aqueous solubility due to the polar OCH₃ group, whereas halogen-rich derivatives like the target compound are more suited for non-polar solvents .

Biological Activity

4-Fluoro-3,3',4'-trichlorobenzophenone (also known as Triclosan) is a synthetic compound widely used for its antibacterial properties. This article explores its biological activity, including mechanisms of action, effects on microbial organisms, and potential implications for human health and the environment.

Chemical Structure and Properties

4-Fluoro-3,3',4'-trichlorobenzophenone has the following chemical structure:

- Molecular Formula : C13H7Cl3F

- Molecular Weight : 307.55 g/mol

The compound features a benzophenone backbone with three chlorine atoms and one fluorine atom substituting hydrogen atoms. This unique configuration contributes to its biological activity.

The primary mechanism by which 4-Fluoro-3,3',4'-trichlorobenzophenone exhibits its biological effects is through the inhibition of bacterial fatty acid synthesis. It acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (FabI), which is crucial for the synthesis of fatty acids in bacteria. This inhibition disrupts bacterial cell membrane integrity and function, leading to cell death.

Biological Activity Overview

The biological activity of 4-Fluoro-3,3',4'-trichlorobenzophenone can be summarized as follows:

Case Studies

- Antibacterial Efficacy : A study conducted by McBain et al. (2003) demonstrated that 4-Fluoro-3,3',4'-trichlorobenzophenone effectively inhibited a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL depending on the strain tested.

- Environmental Impact : Research by Kümmerer (2009) highlighted the persistence of this compound in aquatic environments, raising concerns about its bioaccumulation and potential effects on aquatic life. The study found detectable levels in wastewater effluents and surface waters, indicating widespread environmental exposure.

- Human Health Implications : A review by Zorrilla et al. (2019) examined the potential endocrine-disrupting effects of 4-Fluoro-3,3',4'-trichlorobenzophenone. The compound was found to interact with estrogen receptors in vitro, suggesting possible implications for reproductive health.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3,3',4'-trichlorobenzophenone, and how do halogen substitution patterns influence yield?

- Methodology : Halogen substitution (e.g., fluorination/chlorination of benzophenone derivatives) and catalytic carbonylation are primary methods. For fluorinated analogs, meta-substitution requires careful control of reaction temperature (e.g., 80–120°C) and stoichiometric ratios of halogenating agents (e.g., Cl₂ or F₂ gas) to avoid over-substitution. Catalytic carbonylation with Pd/C or CuCl₂ can introduce carbonyl groups while preserving halogen positions .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 100°C |

| Catalyst | Pd/C (5 mol%) | Reduces side reactions |

| Solvent | DMF or THF | Enhances halogen selectivity |

Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to characterize halogenated benzophenones?

- Methodology :

- ¹⁹F NMR : Use CDCl₃ as a solvent to resolve coupling constants between fluorine and adjacent chlorines. Chemical shifts for aromatic fluorines typically range from -110 to -125 ppm .

- FT-IR : Monitor carbonyl stretching (~1660–1680 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹). Peaks at 750–800 cm⁻¹ indicate meta-substituted chlorines .

- Example Spectrum :

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹³C NMR | 190 ppm | Carbonyl (C=O) |

| FT-IR | 1680 cm⁻¹ | Benzophenone backbone |

Advanced Research Questions

Q. How do steric and electronic effects of fluorine/chlorine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability. Chlorine at meta positions increases steric hindrance, reducing Pd-catalyzed coupling efficiency. Use bulky ligands (e.g., XPhos) to mitigate steric effects .

- Case Study : Suzuki-Miyaura coupling of 4-Fluoro-3,3',4'-trichlorobenzophenone with aryl boronic acids shows <50% yield without optimized ligands, versus >75% with XPhos .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for halogenated benzophenones?

- Methodology :

- X-Ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) confirms bond angles and torsion angles. For example, the dihedral angle between fluorinated and chlorinated rings in 4-Fluoro-3,3',4'-trichlorobenzophenone is 85° experimentally vs. 78° predicted by DFT .

- Mitigation : Adjust computational models (e.g., B3LYP/6-311+G(d,p)) to account for halogen-halogen repulsion and π-stacking interactions .

Q. How can environmental degradation products of 4-Fluoro-3,3',4'-trichlorobenzophenone be detected and quantified?

- Methodology :

- LC-MS/MS : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) to separate chlorinated byproducts. Monitor fragments at m/z 280 (parent ion) and m/z 145 (defluorinated fragment) .

- Environmental Data :

| Matrix | LOD (ppb) | Recovery (%) |

|---|---|---|

| Water | 0.05 | 92–98 |

| Soil | 0.2 | 85–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.